2,3-O-Isopropylidene-L-apiose

Description

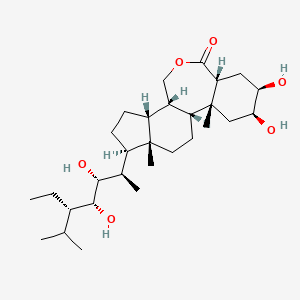

Structure

3D Structure

Properties

Molecular Formula |

C29H50O6 |

|---|---|

Molecular Weight |

494.7 g/mol |

IUPAC Name |

(1R,2R,4S,5R,7R,11S,12R,15R,16S)-15-[(2R,3R,4R,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one |

InChI |

InChI=1S/C29H50O6/c1-7-17(15(2)3)26(33)25(32)16(4)19-8-9-20-18-14-35-27(34)22-12-23(30)24(31)13-29(22,6)21(18)10-11-28(19,20)5/h15-26,30-33H,7-14H2,1-6H3/t16-,17+,18+,19-,20-,21-,22+,23-,24+,25-,26-,28-,29-/m1/s1 |

InChI Key |

HJIKODJJEORHMZ-SPCHQUQBSA-N |

Isomeric SMILES |

CC[C@H]([C@H]([C@@H]([C@H](C)[C@H]1CC[C@H]2[C@@]1(CC[C@@H]3[C@H]2COC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)C(C)C |

Canonical SMILES |

CCC(C(C)C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 O Isopropylidene L Apiose and Its Derivatives

Stereoselective Synthesis of 2,3-O-Isopropylidene-L-apiose

The stereoselective construction of the apiose scaffold, particularly the L-isomer, presents a unique challenge due to the presence of a quaternary stereocenter. Various synthetic routes have been devised to address this, starting from readily available chiral precursors.

Pathways Involving D-Ribose as a Starting Material

While seemingly counterintuitive, D-ribose can also be utilized as a starting material for the synthesis of L-apiose derivatives. The absolute configuration of 2,3-O-isopropylidene-L-apiono-1,4-lactone, a key intermediate, was confirmed through its synthesis starting from D-ribose. iucr.org This transformation underscores the versatility of synthetic strategies that can invert stereocenters to access the desired enantiomer. A practical route to 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose involves the deoxygenation of a methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-β-D-ribofuranoside intermediate. nih.gov Although this specific product is not L-apiose, the methodology demonstrates the manipulation of ribose derivatives that can be adapted for the synthesis of other complex sugars.

Aldol (B89426) Condensation Strategies for Branched-Chain Sugar Formation

Aldol condensation is a powerful tool for carbon-carbon bond formation and is particularly useful for creating the branched-chain structure of apiose. This strategy often involves the reaction of a ketone or aldehyde with an enolate. masterorganicchemistry.com The reaction of 5-aldo-1,2-O-isopropylidene-D-xylo-pentofuranose with formaldehyde (B43269), for example, leads to the formation of a branched-chain hexose (B10828440) which can subsequently be degraded to L-apiose. researchgate.net This reaction likely proceeds through a crossed-Cannizzaro reaction following the initial aldol condensation. researchgate.net Similarly, the aldol-Cannizzaro reaction between 2,3-O-isopropylidene-l-threo-tetrodialdose dimethyl acetal (B89532) and formaldehyde has been employed to prepare a precursor for D-apiose. researchgate.net The stereochemical outcome of aldol reactions is a critical consideration, and various factors can influence the formation of the desired diastereomer. masterorganicchemistry.comuib.no

Utilization of Dithioacetals in Apiofuranose Ring Construction

Dithioacetals are valuable intermediates in carbohydrate synthesis, serving as protected forms of aldehydes that can undergo various transformations. In the context of apiose synthesis, dithioacetals play a crucial role in the construction of the furanose ring. nih.govresearchgate.net The cyclization of dithioacetal derivatives possessing a 2,3-O-isopropylidene group is a key step in forming the apiofuranose ring with the correct (3R) configuration. researchgate.net For instance, L-arabinose can be converted to its dithioacetal, which then serves as a precursor for this compound. nih.govacs.org The stability of the dithioacetal group allows for selective manipulations at other positions of the sugar backbone before the final ring closure.

Protecting Group Chemistry in this compound Synthesis

Protecting group chemistry is fundamental to the successful synthesis of complex molecules like this compound. The selection and manipulation of protecting groups are critical for controlling reactivity and stereochemistry throughout the synthetic sequence.

The Role of the Isopropylidene Group in Hydroxyl Protection and Stereocontrol

The isopropylidene group, forming a cyclic acetal with vicinal diols, is a cornerstone of apiose synthesis. Its primary function is to protect the C2 and C3 hydroxyl groups of the furanose ring. nih.govresearchgate.net This protection is crucial for several reasons. Firstly, it prevents unwanted side reactions at these hydroxyl groups during subsequent synthetic steps. nih.gov Secondly, and perhaps more importantly, the rigid five-membered ring formed by the isopropylidene group imparts significant conformational constraint on the molecule. This rigidity plays a vital role in directing the stereochemical outcome of reactions at adjacent centers, a phenomenon known as stereocontrol. researchgate.netacs.org For example, the presence of the 2,3-O-isopropylidene group is essential for preserving the correct (3R) configuration during the cyclization of dithioacetal precursors to form the apiofuranose ring. researchgate.net The stability of the isopropylidene group under many reaction conditions makes it a reliable protecting group, though its removal can sometimes require harsh acidic conditions. researchgate.net

Strategies for Selective Functionalization and Deprotection of this compound

The isopropylidene group, by shielding the vicinal diol at the C-2 and C-3 positions, plays a crucial role in directing the functionalization of the L-apiose scaffold. This protection strategy leaves the primary hydroxyl group at C-5' and the anomeric hydroxyl group at C-1 available for selective reactions.

Selective Functionalization:

The primary utility of this compound lies in its role as a versatile synthetic intermediate for the construction of more complex molecules, such as biologically active glycosides and oligosaccharides. vulcanchem.com The presence of the bulky isopropylidene group ensures that reactions are directed to the unprotected hydroxyl groups. For instance, the primary hydroxyl group is more sterically accessible and tends to react faster, allowing for its selective modification. nih.gov This has been demonstrated in the synthesis of various 2-C-(hydroxymethyl)-branched aldose derivatives where the 2,3-O-isopropylidene protection was chosen to enable selective transformations of the polyfunctional molecules. nih.gov

This intermediate serves as a crucial glycosyl acceptor in the synthesis of oligosaccharide fragments. For example, it has been utilized in the synthesis of fragments of rhamnogalacturonan-II (RG-II), a complex pectic polysaccharide found in plant cell walls. researchgate.net In these syntheses, the protected apiose derivative can be coupled with a glycosyl donor at its available hydroxyl groups. The choice of protecting groups on the glycosyl donor and the reaction conditions, such as the use of activators like N-iodosuccinimide (NIS) and triflic acid (TfOH), can generate reactive oxocarbenium intermediates, leading to the formation of specific α- or β-glycosidic bonds. vulcanchem.com

Selective Deprotection:

The removal of the 2,3-O-isopropylidene group is a critical step to unveil the diol functionality for further reactions or to obtain the final deprotected apiose-containing target molecule. The stability of this acetal is noteworthy and its removal often requires specific acidic conditions. rsc.org A variety of methods have been developed for the deprotection of isopropylidene acetals in carbohydrate chemistry, ranging from mild to strong acidic conditions. The choice of reagent and conditions is often dictated by the presence of other acid-labile protecting groups in the molecule.

Acid-catalyzed hydrolysis is the most common method for cleaving isopropylidene derivatives. thieme-connect.de Hydrolysis of this compound has been achieved using Dowex 50W (H+) resin in water at elevated temperatures to yield L-apiose. cdnsciencepub.com Other common reagents include aqueous acetic acid, trifluoroacetic acid (TFA), and hydrochloric acid (HCl). rsc.orgthieme-connect.denih.gov For instance, 2,3-O-isopropylidene acetals can be removed using a mixture of TFA, dichloromethane (B109758) (DCM), triisopropylsilane (B1312306) (TIS), and water, which is a common cleavage cocktail in solid-phase peptide synthesis. nih.gov The use of Lewis acids such as ferric chloride (FeCl₃) adsorbed on silica (B1680970) gel also provides a mild and efficient method for the cleavage of acetals and ketals. acs.org

The following table summarizes various reagents and conditions used for the deprotection of isopropylidene acetals, which are applicable to this compound.

| Reagent | Conditions | Selectivity/Notes | Reference |

|---|---|---|---|

| Dowex 50W (H+) Resin | Water, 70°C, 5 h | Effective for complete hydrolysis to the free sugar. | cdnsciencepub.com |

| Trifluoroacetic Acid (TFA) | Aqueous TFA or TFA/DCM/TIS/H₂O cocktail | Commonly used; conditions can be tuned for selectivity. | nih.gov |

| Acetic Acid (AcOH) | Aqueous AcOH (e.g., 80%), often with heating | Milder conditions, can be selective for more labile acetals. | rsc.org |

| Hydrochloric Acid (HCl) | Dilute HCl in an organic solvent like THF | Standard acidic hydrolysis condition. | thieme-connect.de |

| Perchloric Acid on Silica Gel (HClO₄·SiO₂) | Room temperature, 6-24 h | Allows for selective hydrolysis of terminal acetonides. | researchgate.net |

| Ferric Chloride on Silica Gel (FeCl₃·SiO₂) | - | A mild method for chemoselective deprotection. | acs.org |

| H-Beta Zeolite | Aqueous MeOH, room temperature | A solid acid catalyst demonstrated for selective deprotection of sugar acetals. | researchgate.net |

Practical Considerations and Yield Optimization in this compound Preparation

The synthesis of this compound requires careful control of reaction conditions to maximize yield and purity. The most common method involves the acid-catalyzed acetalization of L-apiose with acetone (B3395972) or a acetone equivalent like 2,2-dimethoxypropane.

Synthetic Methods and Catalysts:

The preparation of this compound is typically achieved through the reaction of L-apiose with acetone in the presence of an acid catalyst. vulcanchem.com Protic acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly employed to catalyze the formation of the cyclic acetal. vulcanchem.com The reaction shields the 2,3-hydroxyl groups, preventing undesired side reactions in subsequent synthetic steps. vulcanchem.com

Yield Optimization and Practical Challenges:

Several factors are critical for optimizing the yield of this compound. The stoichiometric ratio of acetone to L-apiose is important, with an excess of acetone often used to drive the reaction to completion and minimize the formation of byproducts. vulcanchem.com The reaction temperature is typically controlled between 0°C and 25°C. vulcanchem.com

However, the synthesis is not without its challenges. Acid-catalyzed acetalization can be prone to side reactions, especially on a larger, industrial scale. vulcanchem.com The stability of the acetal group itself can be a concern, as it is susceptible to hydrolysis under acidic or aqueous conditions, necessitating anhydrous handling during synthesis. vulcanchem.com Purification of the final product is generally achieved by recrystallization or column chromatography to obtain a purity of ≥95%. vulcanchem.com

The following table outlines optimal conditions for the synthesis of isopropylidene-protected apiose derivatives based on reported methodologies.

| Starting Material | Key Reagents | Catalyst | Temperature | Reported Yield | Reference |

|---|---|---|---|---|---|

| L-Apiose | Acetone | H₂SO₄ or p-TsOH | 0-25°C | ≥95% purity after purification | vulcanchem.com |

| 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose | Formaldehyde, NaBH₄, NaIO₄ | K₂CO₃ (for first step) | - | 79% (for D-enantiomer) | cdnsciencepub.com |

| L-Arabinose | Multi-step synthesis | - | - | 58% (for D-enantiomer) | researchgate.net |

Stereochemical Investigations and Structural Elucidation of 2,3 O Isopropylidene L Apiose

Determination of Absolute Configuration

The absolute configuration of a chiral molecule describes the spatial arrangement of its atoms, distinguishing it from its non-superimposable mirror image (enantiomer). For 2,3-O-Isopropylidene-L-apiose, this has been unequivocally determined using X-ray crystallography and by correlation to known chiral standards.

Single-crystal X-ray diffraction is a powerful, non-ambiguous method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.govnih.govnih.gov The technique relies on the anomalous scattering of X-rays by the electrons of the atoms in a non-centrosymmetric crystal. This effect allows for the differentiation between a molecule and its mirror image, establishing the true absolute configuration.

While a dedicated crystal structure for this compound is not widely reported, the absolute configuration of the apiose unit within more complex structures containing this moiety has been confirmed by X-ray analysis. For instance, the crystal structure of a protected trisaccharide precursor containing a 2,3-O-isopropylidene-apiofuranose unit has been elucidated, confirming the configuration of the apiose ring within the larger molecule. rsc.org

The process involves measuring the intensities of Bijvoet pairs—reflections (hkl) and (-h-k-l)—which are no longer equal in the presence of anomalous scattering. Analysis of these differences, often quantified by the Flack parameter, allows for the confident assignment of the absolute structure. For organic molecules composed primarily of light atoms like carbon and oxygen, modern diffractometers and techniques have made it possible to determine the absolute configuration without the need for a heavy atom. nih.govnih.gov

Table 1: Representative Crystallographic Data for a Related Isopropylidene-Protected Furanose Derivative This table provides an example of typical data obtained from an X-ray crystallographic analysis of a similar compound.

| Parameter | Value |

| Chemical Formula | C₁₀H₁₈O₄ |

| Formula Weight | 202.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.0641(3) |

| b (Å) | 13.4016(7) |

| c (Å) | 6.8287(3) |

| β (°) | 102.596(2) |

| Volume (ų) | 541.60(5) |

| Z (molecules/unit cell) | 2 |

| Temperature (K) | 150 |

| Flack Parameter | ~0 (indicating correct stereochem) |

Data adapted from a representative structure of a protected furanose derivative to illustrate typical crystallographic parameters. nih.gov

The absolute configuration of this compound is fundamentally linked to its precursor, L-apiose, which is derived biosynthetically from D-glucuronic acid. oup.com The "L" designation in L-apiose refers to the configuration of the chiral center furthest from the anomeric carbon, analogous to L-glyceraldehyde.

Chemical synthesis provides a robust method for correlating the stereochemistry of a target molecule to a known starting material. Syntheses of apiose derivatives frequently employ precursors with well-established absolute configurations, such as L-arabinose or L-threose. researchgate.net During these synthetic sequences, the introduction of the 2,3-O-isopropylidene protecting group is a key step. This group is specifically used because it locks the stereochemistry of the C-2 and C-3 positions, preserving the correct (3R) configuration during subsequent chemical transformations. rsc.orgresearchgate.net By starting with a known L-sugar and employing stereochemically controlled reactions, the resulting this compound is definitively confirmed to possess the L-configuration without requiring direct crystallographic analysis of the final product.

Elucidation of Relative Configuration within the Furanose Ring System

Relative configuration refers to the arrangement of substituents on the stereocenters of the furanose ring relative to one another. For this compound, this involves confirming the cis relationship of the fused isopropylidene group across the C-2 and C-3 positions.

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for assessing the diastereomeric purity and confirming the relative configuration of molecules in solution. mdpi.com Each diastereomer of a compound will have a unique set of NMR signals (chemical shifts and coupling constants), allowing for their differentiation and quantification. acs.orgufrgs.br

For this compound, ¹H and ¹³C NMR spectra provide a clear fingerprint of its structure. The presence of a single set of resonances confirms the high diastereomeric purity of the compound. The chemical shifts of the protons and carbons in the furanose ring and the isopropylidene group are characteristic of the cis-fused system. For example, the two methyl groups of the isopropylidene moiety are diastereotopic and typically appear as two distinct singlets in the ¹H NMR spectrum and two separate signals in the ¹³C NMR spectrum. nih.gov

Furthermore, the magnitude of the proton-proton coupling constants (³JH,H) between protons on the furanose ring can provide information about their dihedral angles, which helps to confirm the relative stereochemistry and the ring's conformation. nih.govmdpi.com

Table 2: Representative ¹H and ¹³C NMR Data for Isopropylidene-Protected Furanosides This table presents typical chemical shift ranges for key signals in related 2,3-O-isopropylidene-protected furanose systems.

| ¹H NMR | Chemical Shift (δ, ppm) | ¹³C NMR | Chemical Shift (δ, ppm) |

| H-1 | 5.1 - 5.7 | C-1 | 96 - 105 |

| H-2 | 4.1 - 4.4 | C-2 | 75 - 80 |

| H-3 | 4.1 - 4.3 | C-3 | 75 - 80 |

| H-4 | 3.8 - 4.0 | C-4 | 69 - 72 |

| H-5, H-5' | 3.7 - 3.9 | C-5 | 61 - 64 |

| Isopropylidene -C(CH₃)₂ | 1.3 - 1.6 (two singlets) | Isopropylidene -C (CH₃)₂ | 109 - 112 |

| Isopropylidene -C(C H₃)₂ | - | Isopropylidene -C(C H₃)₂ | 26 - 28 (two signals) |

Data compiled from representative spectra of similar compounds to illustrate typical values. nih.govnrel.gov

Conformational Analysis of this compound and its Furanose Moiety

Five-membered furanose rings are not planar and exist in a dynamic equilibrium of puckered conformations, typically described as either "envelope" (four atoms coplanar) or "twist" (three atoms coplanar) forms. uomustansiriyah.edu.iq This conformational flexibility can be described by a pseudorotational circuit, with two low-energy regions often referred to as North (N) and South (S) conformers. nih.govoup.com

Table 3: Common Furanose Ring Conformations

| Conformation Type | Description | Key Displaced Atom(s) |

| Envelope (E) | Four atoms are in a plane, one is out of the plane. | C2-endo or C3-exo etc. |

| Twist (T) | No four atoms are coplanar; two atoms are displaced on opposite sides of a plane defined by the other three. | C2-endo, C3-exo etc. |

Applications of 2,3 O Isopropylidene L Apiose in Complex Molecule Synthesis

2,3-O-Isopropylidene-L-apiose as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of this compound makes it an invaluable starting material in asymmetric synthesis. The fixed stereocenters of the furanose ring, maintained by the isopropylidene group, are leveraged to induce stereoselectivity in subsequent reactions, enabling the synthesis of enantiomerically pure target molecules.

The use of this compound is a prime example of asymmetry transfer, where the stereochemical information embedded in the starting material is passed on to the product. The isopropylidene group locks the relative stereochemistry of the C-2 and C-3 hydroxyl groups, which is crucial for maintaining the correct (3R) configuration of the apiose ring during multi-step syntheses. rsc.orgmanchester.ac.ukresearchgate.netnih.gov This protection prevents unwanted side reactions and epimerization at these centers. The defined stereochemistry of the protected apiose unit then dictates the spatial orientation of reactants in subsequent steps, such as glycosylation, influencing the stereochemical outcome at newly formed chiral centers. This principle is fundamental to its application in building complex oligosaccharides where the precise arrangement of each sugar unit is critical for biological function.

This compound is a versatile precursor that enables divergent synthetic strategies for accessing a variety of complex molecules. From this common intermediate, chemists can selectively modify the unprotected hydroxyl groups and the anomeric center to create different glycosyl donors and acceptors. This flexibility allows for the synthesis of a range of related but distinct oligosaccharide fragments. For instance, research has demonstrated the use of this building block to synthesize different fragments of pectic polysaccharides, including those from rhamnogalacturonan-II (RG-II) and apiogalacturonan. rsc.orgresearchgate.netresearchgate.net By altering the reaction sequence and coupling partners, various target molecules can be efficiently constructed from a single, readily accessible chiral starting material.

| Target Polysaccharide Fragment | Synthetic Role of this compound | Resulting Oligosaccharide | Reference |

| Rhamnogalacturonan-II (RG-II) | Precursor to thioglycoside donor | Trisaccharide: β-Rhap-(1→3′)-β-Apif-(1→2)-α-GalAp-OMe | rsc.org |

| Apiogalacturonan | Precursor to thioglycoside donor | Disaccharides and Trisaccharides | rsc.org |

| Rhamnogalacturonan-II (RG-II) | Glycosyl acceptor | Disaccharide fragments | researchgate.net |

Synthesis of Apiose-Containing Glycosides and Oligosaccharides

The primary application of this compound is in the chemical synthesis of glycosides and oligosaccharides containing the rare apiose sugar. Its protected form allows for regioselective reactions, which are essential for constructing specific glycosidic linkages found in nature.

The strategic use of this compound as either a glycosyl donor or acceptor is central to the synthesis of apiose-containing structures.

As a Glycosyl Acceptor: With the C-2 and C-3 hydroxyls protected, the remaining hydroxyl groups are available for glycosylation. This makes the compound a suitable glycosyl acceptor, allowing for the attachment of other sugar units at specific positions. researchgate.net

As a Glycosyl Donor Precursor: More commonly, this compound is converted into a glycosyl donor. This involves modifying the anomeric (C-1) position. A prevalent strategy is its conversion to a thioglycoside, such as a p-tolylthio apiofuranoside. rsc.orgresearchgate.netrsc.org These thioglycosides are stable, versatile glycosyl donors that can be activated under specific conditions to form glycosidic bonds with high stereocontrol. rsc.org Other apiose-based glycosyl donors used in synthesis include 1-O-acetates, glycosyl bromides, and trichloroacetimidates. rsc.org

The isopropylidene group itself is remarkably stable, a property that ensures the integrity of the apiose core during synthesis but can also present challenges. In some synthetic routes, its high stability necessitates its replacement with a more reactive protecting group, such as a benzylidene acetal (B89532), to facilitate subsequent steps. rsc.orgnih.govrsc.org

A significant achievement enabled by this compound is the synthesis of well-defined fragments of pectic polysaccharides. These oligosaccharides are vital for studying the structure, function, and biosynthesis of plant cell walls.

Rhamnogalacturonan-II (RG-II) is a structurally conserved and highly complex pectic polysaccharide. Its intricate structure includes four different oligosaccharide side chains attached to a homogalacturonan backbone. rsc.orgresearchgate.net this compound has been instrumental in synthesizing fragments of these side chains.

Preparation of Pectic Oligosaccharide Fragments

Apiogalacturonan Fragments

This compound and its derivatives are crucial building blocks in the chemical synthesis of oligosaccharide fragments of apiogalacturonan, a pectic polysaccharide found in the cell walls of certain aquatic plants. The isopropylidene group plays a critical role in these syntheses by protecting the 2- and 3-hydroxyl groups of the L-apiose unit, which is essential for maintaining the correct (3R) configuration of the apiofuranose ring during subsequent glycosylation reactions. manchester.ac.uknih.govresearchgate.net

The synthesis of these complex fragments often involves the preparation of apiofuranose thioglycosides from dithioacetals possessing the 2,3-O-isopropylidene group. manchester.ac.ukresearchgate.net This protective group, while vital for stereocontrol, exhibits remarkable stability. Consequently, for certain synthetic strategies, it becomes necessary to replace it with a more labile protecting group, such as a benzylidene acetal, to allow for selective deprotection later in the synthetic sequence. manchester.ac.ukresearchgate.net

One notable example is the synthesis of a disaccharide fragment of rhamnogalacturonan-II, which also contains apiose. In this synthesis, methyl 2-C-hydroxymethyl-2,3-O-isopropylidene-β-D-erythrofuranoside was utilized as a key apiose-containing acceptor. nih.govuea.ac.uk This was coupled with a rhamnopyranosyl bromide donor to afford the desired disaccharide.

A more complex trisaccharide, β-Rhap-(1→3′)-β-Apif-(1→2)-α-GalAp-OMe, a fragment of both rhamnogalacturonan-II and apiogalacturonan, was synthesized using a p-tolylthio apiofuranoside donor derived from a 2,3-O-isopropylidene protected intermediate. manchester.ac.ukresearchgate.net The synthesis of this trisaccharide highlights the strategic use of protecting groups, where the initial isopropylidene group on the apiose unit is eventually replaced to facilitate the formation of the final product.

The synthesis of these fragments is instrumental for studying the structure and function of plant cell wall polysaccharides and for investigating the enzymes involved in their biosynthesis.

| Starting Material | Key Intermediate | Synthesized Fragment | Reference |

| Dithioacetal of L-apiose | p-Tolylthio apiofuranoside with 2,3-O-isopropylidene group | Disaccharide and trisaccharide fragments of apiogalacturonan | manchester.ac.ukresearchgate.net |

| Methyl 2-C-hydroxymethyl-2,3-O-isopropylidene-β-D-erythrofuranoside | - | β-L-Rhap-(1→3′)-β-D-Apif-OMe | nih.govuea.ac.uk |

Precursor for Biologically Relevant Analogue Synthesis

Beyond its role in polysaccharide synthesis, this compound is a valuable precursor for the synthesis of various biologically active analogues, including L-nucleosides and other chiral synthons.

While the D-isomers of nucleosides are the naturally occurring forms, L-nucleoside analogues have garnered significant attention in medicinal chemistry due to their potential as antiviral and anticancer agents. These unnatural isomers can exhibit improved metabolic stability and unique biological activities.

The asymmetric synthesis of L-apio-2′,3′-dideoxynucleoside analogues has been reported, showcasing the utility of apiose as a chiral starting material. researchgate.net Although the direct use of this compound is not always the starting point, intermediates derived from L-apiose that incorporate the core furanose structure are employed. For instance, a key strategy involves the synthesis of a suitable L-apiofuranose derivative which is then coupled with various nucleobases.

Research in this area has led to the synthesis of L-apio-2′,3′-dideoxynucleosides containing different nucleobases. These compounds are then evaluated for their biological activity, particularly as potential antiviral agents. researchgate.net The stereochemistry of the apiose precursor is crucial in determining the final stereochemistry of the nucleoside analogue, which in turn dictates its biological properties.

The inherent branched-chain nature of apiose makes its derivatives, including this compound, attractive precursors for the synthesis of branched-chain nucleosides. These nucleoside analogues, with a carbon substituent at the 3'-position of the sugar moiety, are of interest for their potential biological activities.

The biosynthesis of D-apiose itself involves a complex enzymatic rearrangement of UDP-D-glucuronic acid, highlighting nature's own strategy for creating this branched-chain sugar. nih.govnih.govresearchgate.net Synthetic chemists have drawn inspiration from this to develop routes to apiose-containing molecules. While specific examples detailing the direct conversion of this compound to a branched-chain nucleoside are not extensively documented in readily available literature, the principle of using this protected sugar as a scaffold for introducing a nucleobase and further modifications remains a viable synthetic strategy. The protected diol allows for selective reactions at other positions of the sugar ring, facilitating the construction of the desired branched-chain architecture.

Chiral synthons, or building blocks, are essential in modern organic synthesis for the construction of enantiomerically pure complex molecules. This compound, with its defined stereocenters, serves as a valuable chiral pool starting material.

One of the key transformations of protected sugars is their conversion into chiral aldehydes. For example, oxidative cleavage of a diol derived from a protected apiose derivative can yield a precursor to an acyclic apiose aldehyde. researchgate.net This aldehyde can then be used in a variety of carbon-carbon bond-forming reactions to build more complex chiral molecules.

Mechanistic Investigations and Reaction Pathways Involving 2,3 O Isopropylidene L Apiose

Studies on the Formation and Cleavage of the Isopropylidene Acetal (B89532)

The formation of 2,3-O-isopropylidene-L-apiose is a critical step in the synthesis of many apiose-containing molecules, as it selectively protects the cis-diol at the C2 and C3 positions. This protection strategy allows for subsequent chemical manipulations at other positions of the sugar.

Formation:

The acetalization is typically achieved by reacting L-apiose with acetone (B3395972) in the presence of an acid catalyst. vulcanchem.com Common catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). vulcanchem.com The reaction proceeds through the formation of a cyclic acetal, which shields the 2,3-hydroxyl groups. vulcanchem.com The ratio of acetone to L-apiose is a critical parameter, with an excess of acetone often used to drive the reaction to completion and minimize the formation of byproducts. vulcanchem.com

| Parameter | Optimal Value |

| Catalyst | H₂SO₄ (0.1–0.5 M) |

| Temperature | 0–25°C |

| Acetone:L-apiose Ratio | 5:1 |

| Reference: | vulcanchem.com |

| A summary of optimal synthetic conditions for the acetal protection of L-apiose. |

The reaction mechanism involves the protonation of the acetone carbonyl group by the acid catalyst, making it more electrophilic. The hydroxyl groups of L-apiose then act as nucleophiles, attacking the activated carbonyl carbon to form a hemiketal intermediate. Subsequent intramolecular reaction and dehydration lead to the stable five-membered dioxolane ring of the isopropylidene acetal.

Cleavage:

The isopropylidene acetal is susceptible to hydrolysis under acidic conditions, which regenerates the free diol. This cleavage is often a necessary step in the final stages of a synthetic sequence to yield the deprotected apiose derivative. For instance, hydrolysis of 2,3-O-isopropylidene-D-apiose with Dowex 50W (H⁺) resin at elevated temperatures affords D-apiose in high yield. cdnsciencepub.com Similarly, hydrolysis with dilute sulfuric acid can also be employed. cdnsciencepub.com

Interestingly, the stability of the isopropylidene group can be influenced by the stereochemistry of adjacent functional groups. In certain furanoside derivatives, selective cleavage of the 2,3-O-isopropylidene group can be achieved in the presence of other acid-labile protecting groups, such as a 5-O-methoxymethyl group, when the isopropylidene group is oriented cis to the O-glycoside. researchgate.net This selectivity is attributed to anchimeric assistance from the O-glycoside. researchgate.net

Stereochemical Control Mechanisms in Branched-Chain Sugar Transformations

The rigid five-membered ring of the 2,3-O-isopropylidene group significantly influences the stereochemical outcome of reactions at adjacent centers in L-apiose derivatives. This steric hindrance and conformational rigidity play a crucial role in directing the approach of reagents.

In glycosylation reactions, the protected 2,3-hydroxyls allow for selective functionalization at other positions, influencing the anomeric outcome. vulcanchem.com For example, the choice of protecting groups at other positions on the apiose ring can direct the stereoselective formation of α- or β-glycosidic bonds. vulcanchem.com

The preparation of methyl 2,3-O-isopropylidene-β-L-erythro-pentopyranosid-4-ulose and its subsequent reactions highlight the influence of the isopropylidene group. Reactions at the carbonyl group of this compound preferentially yield products with the L-ribo configuration, demonstrating a high degree of stereochemical control. researchgate.net

Furthermore, the synthesis of apiose-containing disaccharides, such as fragments of rhamnogalacturonan-II, relies on the stereodirecting effect of the isopropylidene group. Beta-rhamnosylation of methyl 2-C-hydroxymethyl-2,3-O-isopropylidene-β-D-erythrofuranoside was successfully achieved using specific promoters, leading to the desired β-linked disaccharide. nih.gov The preservation of the correct (3R) configuration of the apiofuranose ring during the synthesis of apiofuranose thioglycosides necessitates the use of a 2,3-O-isopropylidene group. researchgate.net

Elucidation of Cyclization and Rearrangement Processes in this compound Derivatives

Derivatives of this compound can undergo various cyclization and rearrangement reactions, often leading to novel and complex molecular architectures. These processes are influenced by the inherent strain of the branched-chain sugar and the specific reaction conditions employed.

A rearrangement reaction is a broad class of organic reactions where an atom or group of atoms migrates from one atom to another within the same molecule, resulting in a structural isomer. wiley-vch.de In the context of this compound derivatives, these rearrangements can be triggered by various reagents and conditions.

For instance, the synthesis of certain benzoxazole (B165842) derivatives involves a series of reactions including nucleophilic conjugate addition, dehydration, and rearrangement, followed by intramolecular cyclization. sioc-journal.cn While not directly involving this compound, these studies on rearrangement and cyclization in complex organic molecules provide a framework for understanding similar potential transformations in apiose chemistry.

In the synthesis of triazolopyrimidine derivatives, oxidative cyclization of pyrimidinylhydrazones leads to initial products that undergo a Dimroth rearrangement to form the final, more stable isomeric products. beilstein-journals.org This highlights how initial cyclization products can be prone to subsequent rearrangements to achieve greater thermodynamic stability.

The inherent ring strain and steric interactions within derivatives of this compound can serve as driving forces for such rearrangements. The elucidation of these pathways is often complex, requiring detailed spectroscopic analysis and, in some cases, computational studies to understand the reaction mechanisms and the relative stabilities of intermediates and products. sioc-journal.cn

Advanced Analytical Techniques for Characterization and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and conformational characterization of 2,3-O-Isopropylidene-L-apiose. researchgate.net It provides comprehensive information about the molecular framework by analyzing the magnetic properties of atomic nuclei. researchgate.net

One-dimensional ¹H and ¹³C NMR spectroscopy are fundamental techniques for the initial characterization of this compound. researchgate.net

In ¹H NMR, the chemical shifts of the protons provide valuable information about their local electronic environment. For instance, the methyl protons of the isopropylidene group typically appear as distinct signals in the range of δ 1.30–1.45 ppm. vulcanchem.com The proton of the aldehyde group, if present in an open-chain form, would resonate at a significantly downfield position, around δ 9.65 ppm. vulcanchem.com

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. researchgate.net The carbon atoms of the isopropylidene group and the apiose backbone exhibit characteristic chemical shifts that aid in confirming the structure. The interpretation of both ¹H and ¹³C NMR spectra is often facilitated by comparison with data from related, known compounds and through the use of isotopic enrichment. researchgate.netnih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Isopropylidene CH₃ | 1.30–1.45 vulcanchem.com | (Varies based on specific derivative) |

| Aldehyde CHO | ~9.65 vulcanchem.com | (Varies based on specific derivative) |

Note: The exact chemical shifts can vary depending on the solvent and the specific derivative of this compound being analyzed.

For more complex structures derived from this compound, two-dimensional (2D) NMR techniques are employed to resolve ambiguities and provide definitive assignments of all proton and carbon signals. researchgate.net 2D NMR experiments spread the NMR signals into two dimensions, revealing correlations between different nuclei. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org It is instrumental in tracing the connectivity of protons within the apiose ring and any attached side chains.

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly bonded to carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). It is particularly useful for identifying quaternary carbons and for connecting different structural fragments of a molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. libretexts.org NOESY is crucial for determining the stereochemistry and conformation of the molecule.

The combined application of these 2D NMR techniques allows for a comprehensive and unambiguous structural elucidation of this compound and its derivatives. researchgate.netnih.gov

X-ray Crystallography as a Definitive Tool for Molecular Architecture

X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional molecular structure of a compound in its crystalline state. researchgate.netiucr.orgiucr.org This technique has been successfully applied to derivatives of this compound to establish their absolute and relative configurations. researchgate.netiucr.orgiucr.org

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to calculate the positions of all atoms within the crystal lattice, providing precise information about bond lengths, bond angles, and torsional angles.

For example, the crystal structure of 2,3-O-Isopropylidene-L-apiono-1,4-lactone, a derivative of L-apiose, was unequivocally established through single-crystal X-ray analysis. researchgate.netiucr.orgiucr.org The analysis not only confirmed the relative configuration of the stereocenters but also determined the absolute configuration by relating it to the known stereochemistry of the starting material, D-ribose. researchgate.netiucr.orgiucr.org

Table 2: Selected Crystallographic Data for 2,3-O-Isopropylidene-L-apiono-1,4-lactone

| Parameter | Value | Reference |

| Chemical Formula | C₈H₁₂O₅ | iucr.org |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | P2₁2₁2₁ | researchgate.net |

| Temperature | 150 K | researchgate.net |

| R-factor | 0.030 | iucr.org |

| wR-factor | 0.074 | iucr.org |

Data obtained from the crystallographic study of 2,3-O-Isopropylidene-L-apiono-1,4-lactone. researchgate.netiucr.org

Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of chemical reactions involving this compound. vulcanchem.comnih.gov These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitatively monitoring the progress of a reaction. rsc.org By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, one can visualize the disappearance of starting materials and the appearance of the product. The retention factor (Rf) value of this compound can be compared to that of a standard to confirm its presence.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both the qualitative and quantitative analysis of this compound. It offers high resolution and sensitivity, allowing for the accurate determination of purity. By using a suitable column and mobile phase, one can separate the desired product from any impurities or unreacted starting materials. HPLC is also used to identify D-apiose and D-glucose in reaction mixtures. clockss.org

Column Chromatography: This preparative chromatographic technique is widely used for the purification of this compound after its synthesis. rsc.org The crude product is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent or solvent mixture is passed through the column to elute the components at different rates, leading to their separation.

The choice of the specific chromatographic method and conditions (e.g., stationary phase, mobile phase) depends on the properties of the compounds being separated and the analytical goal (purity assessment vs. reaction monitoring).

Future Research Directions and Emerging Opportunities in 2,3 O Isopropylidene L Apiose Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The current synthesis of 2,3-O-Isopropylidene-L-apiose often involves multiple steps and can be resource-intensive. A primary focus of future research will be the development of more efficient and sustainable synthetic pathways.

One promising avenue is the exploration of enzymatic catalysis. Enzymes offer high selectivity and can operate under mild conditions, reducing energy consumption and the generation of hazardous byproducts. Future investigations could focus on identifying or engineering enzymes capable of directly catalyzing the isopropylidenation of L-apiose with high regioselectivity, thereby streamlining the synthesis.

Another key area is the adoption of green chemistry principles. chemistryjournals.net This includes the use of renewable starting materials, safer solvents, and catalytic systems that can be recycled and reused. raijmr.com For instance, transitioning from traditional acid catalysts to solid acid catalysts like zeolites could mitigate issues with side reactions and improve scalability. vulcanchem.com Research into flow chemistry processes for the synthesis of this compound could also lead to higher yields, better process control, and reduced waste generation. chemistryjournals.net

| Synthetic Approach | Potential Advantages | Research Focus |

| Enzymatic Catalysis | High selectivity, mild reaction conditions, reduced waste. | Identification and engineering of specific enzymes for regioselective isopropylidenation. |

| Green Chemistry | Use of renewable feedstocks, safer solvents, catalyst recycling. chemistryjournals.netraijmr.com | Development of solid acid catalysts (e.g., zeolites) and bio-based solvents. vulcanchem.com |

| Flow Chemistry | Improved yield and purity, enhanced safety, scalability. chemistryjournals.net | Optimization of reaction parameters in continuous flow reactors. |

Exploration of Novel Applications in Glycoscience and Drug Discovery

This compound serves as a valuable building block for the synthesis of complex oligosaccharides and glycoconjugates. vulcanchem.com Future research will undoubtedly expand its applications in glycoscience and the quest for new therapeutic agents.

In the realm of glycoscience, this protected apiose derivative is instrumental in constructing fragments of important plant cell wall polysaccharides like rhamnogalacturonan-II. researchgate.net Further studies could focus on synthesizing novel oligosaccharides containing L-apiose to investigate their biological roles, such as their involvement in cell wall architecture and plant defense mechanisms. researchgate.net The unique structural properties of apiose, including its ability to form borate (B1201080) esters, make it a fascinating target for understanding polysaccharide cross-linking. researchgate.net

The potential of this compound in drug discovery is vast. Its use as a synthetic intermediate allows for the creation of diverse apiosylated natural product analogs. semanticscholar.org These analogs can be screened for a wide range of biological activities, including antiviral, antimicrobial, and anticancer properties. For example, research into apiose-containing nucleosides has already shown promise. acs.org Future efforts could involve the synthesis of libraries of novel apiose-based compounds to identify new drug leads. The development of apiose-based glycoconjugate vaccines is another exciting frontier. vulcanchem.com

| Application Area | Research Opportunities | Potential Impact |

| Glycoscience | Synthesis of novel oligosaccharides and probes to study plant cell wall structure and function. researchgate.net | Deeper understanding of plant biology and development of new biomaterials. |

| Drug Discovery | Creation of diverse libraries of apiosylated compounds for high-throughput screening. semanticscholar.org | Identification of new therapeutic agents for various diseases. |

| Vaccine Development | Design and synthesis of apiose-containing glycoconjugates as vaccine candidates. vulcanchem.com | Development of novel vaccines against infectious diseases. |

Application of Computational Chemistry in Predicting Reactivity and Stereoselectivity of this compound Transformations

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, computational methods can provide profound insights into its reactivity and the stereochemical outcomes of its transformations.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to model reaction mechanisms involving this compound. This can help in understanding the transition states of glycosylation reactions and predicting the anomeric selectivity. By calculating the energies of different reaction pathways, researchers can rationally design reaction conditions to favor the formation of a desired stereoisomer. arxiv.org

Furthermore, molecular dynamics simulations can be used to study the conformational preferences of this compound and its derivatives. Understanding the three-dimensional structure and flexibility of these molecules is crucial for predicting their interactions with enzymes and other biological receptors. This knowledge can guide the design of more effective enzyme inhibitors or bioactive molecules. The application of machine learning models to predict the stereoselectivity of reactions involving this compound, based on a large dataset of experimental results, also represents a promising future direction. arxiv.org

| Computational Method | Application | Benefit |

| Density Functional Theory (DFT) | Modeling reaction mechanisms and transition states. | Predicting stereoselectivity and optimizing reaction conditions. arxiv.org |

| Molecular Dynamics (MD) Simulations | Studying conformational preferences and flexibility. | Understanding interactions with biological targets and guiding rational drug design. |

| Machine Learning | Predicting reaction outcomes based on existing data. | Accelerating the discovery of new reactions and catalysts with high stereocontrol. arxiv.org |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-O-Isopropylidene-L-apiose, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves protecting the hydroxyl groups of L-apiose with an isopropylidene group. A key method involves reacting L-apiose derivatives with acetone under acidic conditions (e.g., sulfuric acid or BF₃·Et₂O) to form the acetal. For example, Ho (1979) demonstrated that furanose derivatives react with formaldehyde to generate branched-chain sugars like apiose, which can then undergo isopropylidene protection . Optimal yields (60–75%) are achieved using anhydrous conditions and controlled stoichiometry of acetone. Characterization via NMR (¹H/¹³C) and polarimetry is critical to confirm stereochemical integrity .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard for isolating the compound. Evidence from similar isopropylidene-protected sugars (e.g., 2,3-O-Isopropylidene-L-lyxono-1,4-lactone) suggests that recrystallization from dichloromethane/hexane mixtures improves purity (>95%) . Thin-layer chromatography (TLC) with iodine staining or UV visualization is used to monitor fractions. High-performance liquid chromatography (HPLC) with a chiral column may resolve enantiomeric impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stereochemical outcomes during the synthesis of this compound?

- Methodological Answer : Discrepancies in stereochemistry often arise from competing reaction pathways (e.g., endo vs. exo acetal formation). To address this, systematic variation of catalysts (e.g., switching from H₂SO₄ to TsOH) and temperature (−20°C vs. room temperature) can favor specific pathways. For instance, Nachman et al. (1986) observed that lower temperatures stabilize the desired endo-isomer, reducing byproduct formation . Advanced NMR techniques (e.g., NOESY or COSY) and X-ray crystallography are essential to confirm configurations .

Q. What strategies optimize the use of this compound as an intermediate in synthesizing bioactive iminosugars?

- Methodological Answer : The compound serves as a precursor for iminosugars like isoDMDP and isoDAB, which inhibit α-glucosidase. Key steps include azide substitution at the C3 position followed by Staudinger reduction to introduce the imino group. For example, this compound (entry 55L in ) is converted to 3-C-azidomethyl derivatives, which are then reduced to form iminosugar scaffolds . Reaction kinetics studies (e.g., in situ IR monitoring) help optimize azide displacement rates while minimizing epimerization .

Q. How do solvent polarity and catalyst choice affect the regioselectivity of downstream reactions involving this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity at the anomeric carbon, favoring glycosylation reactions. In contrast, non-polar solvents (e.g., toluene) stabilize the protected furanose ring, reducing side reactions. Catalysts like DMAP or NIS/TfOH improve regioselectivity in glycosylations, as demonstrated in the synthesis of L-apiose-containing oligosaccharides . Computational modeling (DFT studies) can predict solvent effects on transition states .

Data Analysis & Experimental Design

Q. What analytical methods are critical for validating the stability of this compound under varying storage conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) assess degradation. Mass spectrometry (LC-MS) identifies hydrolysis products (e.g., free apiose or lactone derivatives). Karl Fischer titration monitors moisture uptake, which correlates with acetal decomposition .

Q. How should researchers design experiments to compare the reactivity of this compound with other isopropylidene-protected sugars?

- Methodological Answer : A controlled kinetic study under identical conditions (solvent, catalyst, temperature) is necessary. For example, compare reaction rates with 2,3-O-Isopropylidene-D-erythrose in nucleophilic substitutions. Use pseudo-first-order kinetics and monitor progress via GC-MS or ¹H NMR. Data from Ho (1979) and Nachman et al. (1986) provide benchmarks for apiose-specific reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.